1-Oxomicrostegiol
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Overview
Description
1-Oxomicrostegiol is a diterpenoid compound extracted from the roots of Salvia viridis L. cvar . It serves as a direct precursor to viroxocin
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxomicrostegiol is typically isolated from natural sources, specifically the roots of Salvia viridis L. cvar . The extraction process involves using solvents like ethanol to obtain the compound from the plant material . The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 1-Oxomicrostegiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Scientific Research Applications
1-Oxomicrostegiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxomicrostegiol involves its interaction with specific molecular targets and pathways. As a diterpenoid, it may exert its effects by modulating various biological processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Viroxocin: A direct derivative of 1-Oxomicrostegiol.
Tanshinone IIA: Another diterpenoid with similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of certain functional groups that confer distinct chemical and biological properties . Its role as a precursor to viroxocin further highlights its importance in synthetic chemistry .
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraene-2,10-dione |
InChI |
InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-19(4,5)20(23,17(13)16)18(14)22/h6-7,10-11,23H,8-9H2,1-5H3/t20-/m1/s1 |
InChI Key |
MUJJQHLMQIRQHY-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C2C(=O)CCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C |
Canonical SMILES |
CC1=C2C(=O)CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C |
Origin of Product |
United States |
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